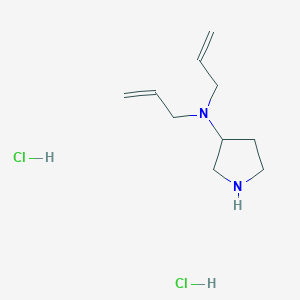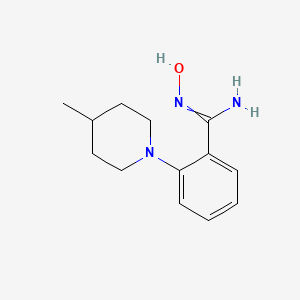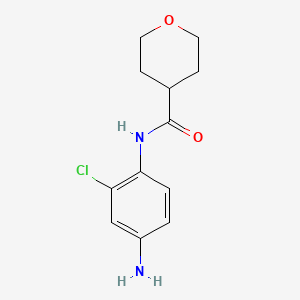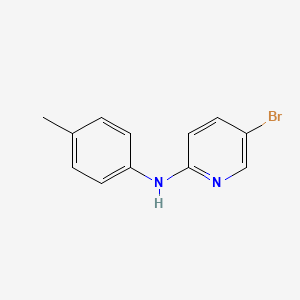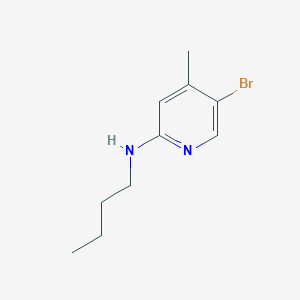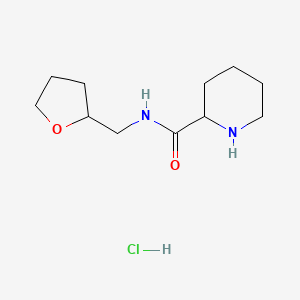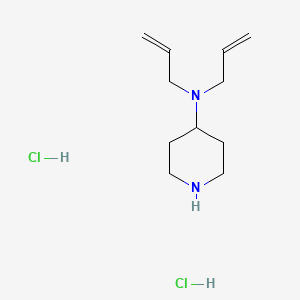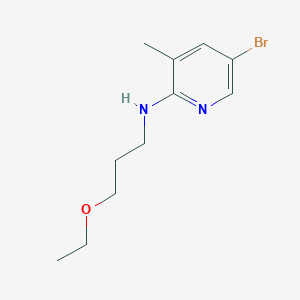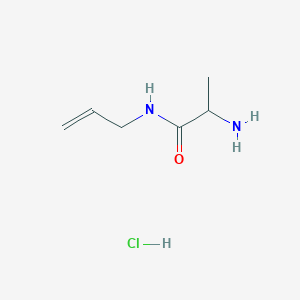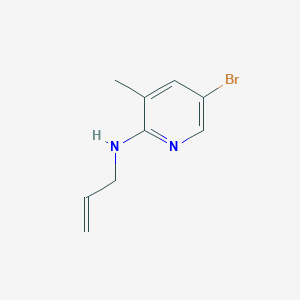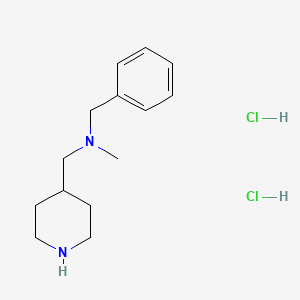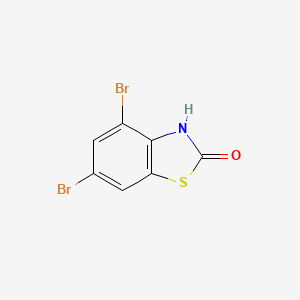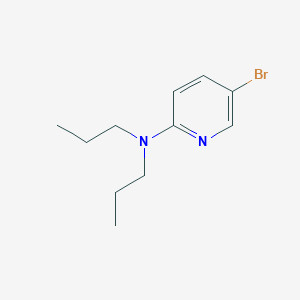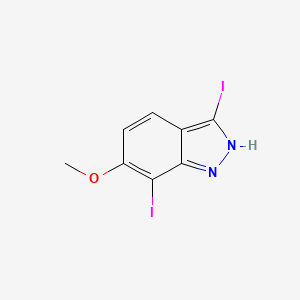
3,7-Diiodo-6-methoxy indazole
Descripción general
Descripción
“3,7-Diiodo-6-methoxy indazole” is a chemical compound with the molecular formula C8H6I2N2O . It is a derivative of indazole, a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring .
Synthesis Analysis
The synthesis of indazoles, including “3,7-Diiodo-6-methoxy indazole”, has been a topic of research in recent years . Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “3,7-Diiodo-6-methoxy indazole” includes two iodine atoms (I), six carbon atoms ©, two nitrogen atoms (N), one oxygen atom (O), and six hydrogen atoms (H) . The presence of iodine atoms and a methoxy group (-OCH3) in the indazole ring could potentially influence its reactivity and properties.Aplicaciones Científicas De Investigación
Neuronal Nitric Oxide Synthase Inhibition
"3,7-Diiodo-6-methoxy indazole" derivatives have been investigated for their ability to inhibit neuronal nitric oxide synthase (nNOS), an enzyme implicated in numerous neurological disorders. Research by Sopková-de Oliveira Santos, Collot, and Rault (2002) elucidated the crystal structure of a related compound, 7-methoxy-1H-indazole, showcasing its potential as an nNOS inhibitor. Their findings highlighted the importance of the methoxy group's positioning for effective enzyme inhibition, suggesting a similar potential for 3,7-diiodo-6-methoxy indazole derivatives in modulating nitric oxide production (Sopková-de Oliveira Santos, V. Collot, & S. Rault, 2002).
Anticancer Activity
Indazole derivatives have shown promising anticancer activity across various studies. A notable example includes the work by Minegishi et al. (2015), where a compound structurally related to "3,7-Diiodo-6-methoxy indazole" was identified as a tubulin polymerization inhibitor, indicating a potential mechanism for anticancer activity. Their research emphasized the role of the methoxy group and the indazole backbone in disrupting microtubule formation, leading to cell cycle arrest in cancer cells (Minegishi et al., 2015).
Anti-angiogenic Agents
Research has also explored the synthesis and pharmacological evaluation of indazole derivatives as novel anti-angiogenic agents, indicating their potential in inhibiting tumor growth by targeting the formation of new blood vessels. Huang et al. (2006) synthesized a series of indazole derivatives and evaluated their anti-angiogenic activity, revealing significant effects compared to established compounds. Their findings suggest that specific substitutions on the indazole ring can enhance anti-angiogenic activity, a principle that could extend to "3,7-Diiodo-6-methoxy indazole" derivatives for cancer therapy (Li‐Jiau Huang et al., 2006).
Electrophilic Addition and Derivatization
The versatility of indazole derivatives in chemical synthesis has been demonstrated through reactions such as the Davis-Beirut reaction, enabling the synthesis of N1,N2-disubstituted-1H-indazolones. This reaction, applicable to 3-alkoxy-2H-indazoles, showcases the potential for "3,7-Diiodo-6-methoxy indazole" to undergo similar transformations for the development of new molecules with varied biological activities (Wayne E. Conrad et al., 2011).
Propiedades
IUPAC Name |
3,7-diiodo-6-methoxy-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2N2O/c1-13-5-3-2-4-7(6(5)9)11-12-8(4)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTVVOHZSDDNPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NNC(=C2C=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302386 | |
| Record name | 3,7-Diiodo-6-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Diiodo-6-methoxy-1H-indazole | |
CAS RN |
1190321-03-9 | |
| Record name | 3,7-Diiodo-6-methoxy-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Diiodo-6-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



